Ethyl 2-hydroxy-4-methylpentanoate is an organic compound found naturally in various fruits and beverages like wine and sake. [, , ] It belongs to the class of esters, specifically hydroxy esters, characterized by the presence of both a hydroxyl (-OH) and an ester (-COO-) functional group. [] This compound contributes significantly to the aroma profile of these products, imparting fruity and berry-like notes. [, , ] In scientific research, Ethyl 2-hydroxy-4-methylpentanoate is primarily studied for its role in flavor and fragrance chemistry. [, , , ]
Ethyl 2-hydroxy-4-methylvalerate can be sourced from natural products or synthesized through chemical processes. It falls under the category of esters, which are derived from carboxylic acids and alcohols. The compound is also noted for its organoleptic properties, making it relevant in the food and beverage industry, particularly in wine production where it contributes to flavor profiles .
The synthesis of ethyl 2-hydroxy-4-methylvalerate can be achieved through several methods, typically involving the esterification of 2-hydroxy-4-methylvaleric acid with ethanol. The general steps include:
A specific method described in recent literature involves using chiral gas chromatography to analyze the enantiomers of ethyl 2-hydroxy-4-methylpentanoate (a closely related compound) in wine samples, indicating its relevance in practical applications .
Ethyl 2-hydroxy-4-methylvalerate participates in various chemical reactions typical for esters:
These reactions highlight its versatility as a reagent in organic synthesis.
The mechanism of action for ethyl 2-hydroxy-4-methylvalerate primarily involves its interactions as an ester:
These mechanisms are critical for understanding how this compound behaves in biological systems and industrial applications.
Ethyl 2-hydroxy-4-methylvalerate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications where specific solubility and reactivity are required.
Ethyl 2-hydroxy-4-methylvalerate has diverse applications:
Ethyl 2-hydroxy-4-methylvalerate (CAS Registry Number: 10348-47-7) is systematically named in accordance with IUPAC conventions as ethyl 2-hydroxy-4-methylpentanoate, reflecting its branched-chain carboxylic acid ester structure with a hydroxyl group at the alpha position. Its molecular formula is C₈H₁₆O₃, corresponding to a molecular weight of 160.21 g/mol [2] [5]. The structural features include:
This configuration creates a chiral center at the second carbon, explaining why the compound commonly exists in racemic (DL) form unless specifically resolved. The chemical structure can be represented by the linear formula: CH₃CH₂OC(O)C(OH)CH₂CH(CH₃)₂ or alternatively, CCOC(=O)C(O)CC(C)C in SMILES notation [4] [6] [9]. The compound's identity is further characterized by an InChIKey of QRHOWVDPHIXNEN-UHFFFAOYSA-N, enabling precise database identification [4] [6].
Table 1: Systematic and Common Nomenclature of EHMV
Nomenclature Type | Designation |
---|---|
IUPAC Name | ethyl 2-hydroxy-4-methylpentanoate |
CAS Registry Number | 10348-47-7 |
Common Synonyms | Ethyl DL-Leucate; Ethyl DL-2-Hydroxy-4-methylvalerate; DL-Leucic Acid Ethyl Ester |
EINECS Number | 233-760-9 |
Pharmaceutical Designation | Pregabalin Impurity 172 |
The compound is cataloged under multiple synonym designations reflecting its chemical heritage and applications. "Ethyl DL-Leucate" references its derivation from leucic acid (2-hydroxy-4-methylvaleric acid), while "Pregabalin Impurity 172" denotes its significance in pharmaceutical quality control [2] [8].
Ethyl 2-hydroxy-4-methylvalerate first emerged in scientific literature during the mid-20th century, with its CAS registry (10348-47-7) formally established in 1966 [2]. Early research focused on its synthesis as a racemate (DL-form), primarily through esterification reactions of DL-leucic acid (2-hydroxy-4-methylpentanoic acid) with ethanol under acidic conditions. Initial characterization identified it as a colorless to pale yellow liquid with a density of 0.97 g/cm³ and a boiling point of approximately 185°C at standard atmospheric pressure [2] [5]. Refractive index values were determined to range between 1.4220 and 1.4260, providing critical physical parameters for identity verification [2].
The compound gained industrial attention through flavor and fragrance research in the 1970s-1980s when analytical techniques like gas chromatography-mass spectrometry (GC-MS) enabled the identification of volatile organics in complex matrices. Its distinctive fruity odor profile, particularly described as "fresh blackberry" at 100% concentration, positioned it as a candidate for synthetic flavor formulations [3] [8]. Early applications leveraged its sensory properties in creating blackberry essence fragrances and specialty fruit infusions [3].
Pharmaceutical relevance emerged later when EHMV was identified as a process-related impurity in anticonvulsant drugs, specifically designated as Pregabalin Impurity 172 during analytical method development for quality control. This dual identity—as both a flavor compound and pharmaceutical impurity—reflects the compound's cross-disciplinary significance [2] [8].
Ethyl 2-hydroxy-4-methylvalerate occurs naturally as a volatile aroma compound in several fermented beverages and fruits, most notably contributing to the olfactory profiles of Bordeaux red wines and blackberry essences. Its discovery in these matrices represents a significant advancement in understanding the chemical basis of berry-like aromas in complex natural products [7].
Analytical identification in wines employed sophisticated separation and detection methodologies:
Quantitative analyses revealed EHMV concentrations averaging ~400 μg/L in Bordeaux red wines. Sensory studies established its perception threshold at 900 μg/L in dearomatized red wine and 300 μg/L in model wine solution (12% ethanol, pH 3.5), positioning it below typical concentrations in wine, indicating its direct sensory impact [7]. Omission tests demonstrated that eliminating EHMV from reconstructed wine models significantly diminished blackberry aroma intensity, confirming its role as a character impact compound rather than a background note. These tests also revealed perceptive interactions with ethyl butanoate, suggesting synergistic effects within the ester matrix of wine [7].
Beyond wines, EHMV contributes to the aroma profiles of:
Table 2: Occurrence and Sensory Impact of EHMV in Natural Matrices
Source | Concentration Range | Sensory Contribution | Analytical Method |
---|---|---|---|
Bordeaux Red Wines | ~400 μg/L | Fresh blackberry character | GC×GC-MS, Sensory GC-O |
Model Wine Solution | Threshold: 300 μg/L | Detection limit in simple matrix | Sensory analysis |
Blackberry Essence | Not quantified | Primary fruity note | GC-O, GC-MS |
Cognac | Trace levels | Complementary fruitiness | Multidimensional GC-MS |
The compound's occurrence exemplifies enzymatic esterification processes during fermentation, where ethanol reacts with hydroxy acids derived from microbial metabolism or fruit precursors. Its detection across diverse geographical sources—from French wines to Mediterranean truffles—highlights its broad relevance in gastronomic chemistry [3] [7].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: